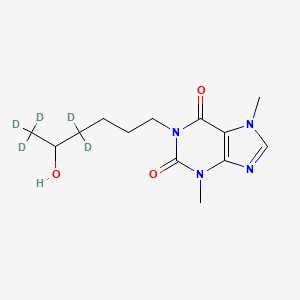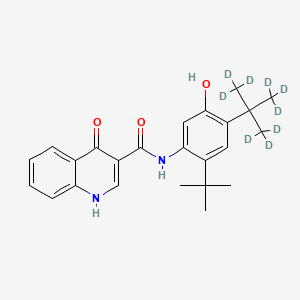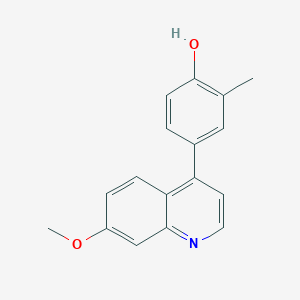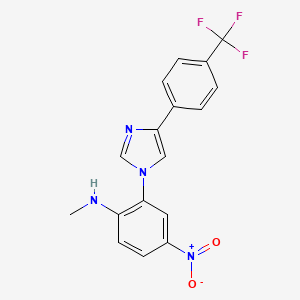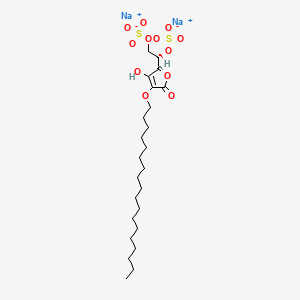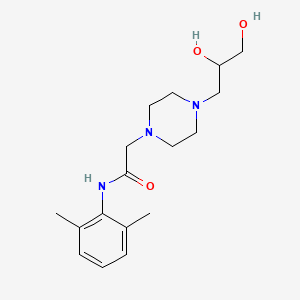
CYM50374
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYM50374 is a novel S1PR4 antagonist.
Applications De Recherche Scientifique
Application in Flow Cytometry
Flow cytometry (FCM) is a technique used in various fields, including marine phytoplankton research, plant pathology, and environmental microbiology. It's essential for analyzing cell parameters, DNA content, and physiological status of cells.
Marine Phytoplankton Research : FCM is utilized to assess cell size, pigment concentration, genome size, and the physiological status of algal cells in marine environments. This tool enables in situ measurement of species-specific growth rates, crucial for understanding the dynamics of phytoplankton blooms (Veldhuis & Kraay, 2000).
Horticultural and Medicinal Plant Research : In the context of horticultural and medicinal plants, FCM is applied for genome size estimation, ploidy analysis, and assessment of cell cycle activity. This technique is significant for plant breeding and understanding somaclonal variation in tissue cultures (Śliwińska, 2018).
Environmental Microbiology : FCM is an important tool for the detection and physiological status assessment of microorganisms in various environments. It's used for studying microbial physiology under different conditions and for isolating previously uncultured microorganisms (Czechowska et al., 2008).
Cancer Research and Immunotherapy Monitoring
FCM is extensively used in cancer research, including diagnosis, minimal residual disease detection, and immune monitoring following immunotherapy. It's instrumental in detecting rare cell subsets and minimizing false positive/negative events.
Tumor Cell Proliferation Analysis : CYLD, a gene product, has been studied in the context of tumor cell proliferation. Mutations in CYLD cause hair-follicle keratinocyte tumors. FCM studies involving CYLD contribute to understanding the regulation of tumor growth and the underlying molecular mechanisms (Massoumi et al., 2006).
Immune Monitoring in Cancer Vaccine Research : FCM methods help in the immune monitoring of cancer vaccines. By analyzing FCM data using multiple markers, researchers can increase the sensitivity and specificity of detecting specific cell subsets crucial in cancer immunotherapy (Frelinger et al., 2010).
Propriétés
Numéro CAS |
1314212-81-1 |
|---|---|
Formule moléculaire |
C19H19NO3S |
Poids moléculaire |
341.425 |
Nom IUPAC |
5-(3-Methyl-thiophen-2-yl)-furan-2-carboxylic acid (4-hydroxymethyl-2,6-dimethyl-phenyl)-amide |
InChI |
InChI=1S/C19H19NO3S/c1-11-6-7-24-18(11)15-4-5-16(23-15)19(22)20-17-12(2)8-14(10-21)9-13(17)3/h4-9,21H,10H2,1-3H3,(H,20,22) |
Clé InChI |
WZURXOGFFAAWHL-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C2=C(C)C=CS2)O1)NC3=C(C)C=C(CO)C=C3C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CYM50374 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



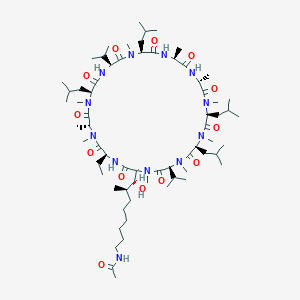
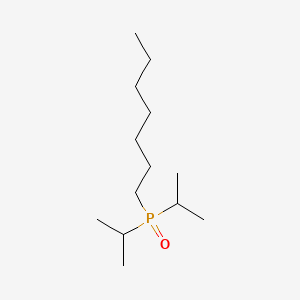
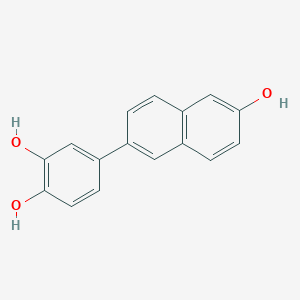
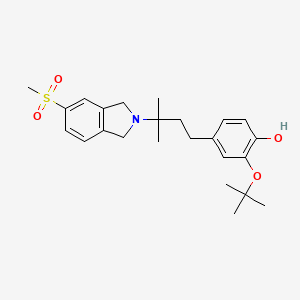
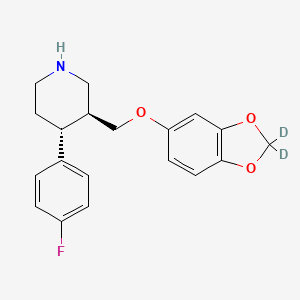
![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)
